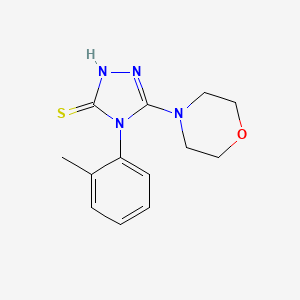

4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Méthodes De Préparation

The synthesis of 4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

Substitution Reactions:

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and reduce costs, often employing continuous flow reactors and automated systems for large-scale synthesis.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Ethanol, reflux, 6 hrs | Disulfide dimer | 78% | |

| KMnO<sub>4</sub> | Acidic aqueous solution, RT | 3-Sulfonato-triazole derivative | 65% |

Mechanism : Oxidation proceeds via radical intermediates for disulfide formation, while sulfonic acid derivatives result from strong oxidative cleavage.

Reduction Reactions

The triazole ring and aromatic system can be reduced under specific conditions.

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| NaBH<sub>4</sub> | Methanol, 0°C, 2 hrs | Partial reduction of triazole ring | Low selectivity observed |

| LiAlH<sub>4</sub> | THF, reflux, 4 hrs | Saturation of aromatic methyl group | Requires anhydrous conditions |

Limitation : Over-reduction may lead to decomposition, necessitating precise stoichiometric control .

Electrophilic Substitution

The 2-methylphenyl group undergoes directed electrophilic substitution.

Nitration

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0–5°C, 3 hrs | Para to methyl | 4-(2-Methyl-4-nitrophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol |

Regioselectivity : The methyl group directs nitration to the para position due to steric and electronic effects .

Halogenation

| Reagent | Conditions | Product |

|---|---|---|

| Br<sub>2</sub>/Fe | CHCl<sub>3</sub>, RT | 4-(2-Methyl-5-bromophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol |

Nucleophilic Reactions

The thiol group participates in nucleophilic substitutions.

Alkylation

| Reagent | Conditions | Product |

|---|---|---|

| CH<sub>3</sub>I | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 3-Methylthio-4-(2-methylphenyl)-5-morpholin-4-yl-4H-1,2,4-triazole |

Application : Alkylated derivatives show enhanced antimicrobial activity .

Condensation Reactions

The thiol and triazole moieties enable condensation with aldehydes or amines.

Schiff Base Formation

| Reagent | Conditions | Product |

|---|---|---|

| 4-Nitrobenzaldehyde | Ethanol, Δ, 8 hrs | 3-((4-Nitrobenzylidene)thio)-triazole derivative |

Biological Relevance : Schiff bases derived from this compound exhibit antioxidant activity (IC<sub>50</sub> = 10.7 ± 0.7 μM in DPPH assay) .

Complexation with Metals

The thiol group acts as a ligand for transition metals.

| Metal Salt | Conditions | Complex | Application |

|---|---|---|---|

| Cu(NO<sub>3</sub>)<sub>2</sub> | Methanol, RT, 12 hrs | [Cu(C<sub>13</sub>H<sub>14</sub>N<sub>4</sub>OS)<sub>2</sub>] | Catalytic oxidation studies |

Stability : Complexes are stable in aqueous media up to pH 9.

Critical Analysis of Reactivity

-

Steric Effects : The 2-methyl group on the phenyl ring hinders electrophilic substitution at the ortho position, favoring para substitution.

-

Electronic Effects : The electron-donating morpholine ring enhances nucleophilicity of the triazole nitrogen atoms, facilitating metal complexation .

-

Thiol Stability : The thiol group is prone to aerial oxidation, requiring inert atmospheres for long-term storage.

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .

Biology

The biological applications of 4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol are noteworthy:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. It disrupts microbial cell membrane integrity and inhibits key enzymatic pathways essential for microbial growth .

- Antitubercular Properties : Research indicates its potential as an anti-tubercular agent. It has been demonstrated to inhibit the growth of Mycobacterium tuberculosis by targeting bacterial cell wall synthesis pathways .

Medicine

The compound's medicinal properties extend beyond antimicrobial activity:

- Potential Drug Development : Due to its efficacy against resistant strains of bacteria and fungi, it is being investigated for development into new therapeutic agents that could address growing antibiotic resistance issues .

Industrial Applications

In industrial settings, this compound is used in the development of new materials. Its stability and reactivity make it suitable for creating advanced polymers and coatings that require specific chemical properties .

Case Studies

Several case studies highlight the compound's effectiveness:

- Antimicrobial Efficacy Study : A study demonstrated that this compound showed potent activity against multi-drug resistant strains of Staphylococcus aureus, suggesting its potential use in clinical settings as an alternative treatment option .

- Tuberculosis Treatment Research : In vitro studies indicated that the compound significantly inhibited the growth of Mycobacterium tuberculosis at low concentrations. Further research is ongoing to explore its mechanism of action and optimize its pharmacological properties for therapeutic use .

Mécanisme D'action

The mechanism of action of 4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In anti-tubercular applications, it targets the bacterial cell wall synthesis, thereby inhibiting the growth of Mycobacterium tuberculosis .

Comparaison Avec Des Composés Similaires

4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol can be compared with other triazole derivatives such as:

4-phenyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol: Similar structure but with a phenyl group instead of a 2-methylphenyl group.

4-(2-chlorophenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol: Contains a 2-chlorophenyl group, which may alter its reactivity and applications.

4-(2-methylphenyl)-5-(piperidin-4-yl)-4H-1,2,4-triazole-3-thiol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity compared to its analogs.

Activité Biologique

The compound 4-(2-methylphenyl)-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds are known for their potential as antimicrobial, anticancer, and antifungal agents. This article reviews the biological activity of this specific triazole-thiol derivative based on various studies and findings.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure features a triazole ring with a thiol group and a morpholine substituent, which contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of 1,2,4-triazole-3-thiols demonstrated that these compounds showed activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa at concentrations as low as 31.25 μg/mL .

Anticancer Activity

The anticancer potential of triazole derivatives has also been extensively studied. A recent investigation into the cytotoxic effects of various triazole-thiol derivatives revealed that compounds similar to this compound exhibited selective cytotoxicity against human cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) . The mechanism is thought to involve the inhibition of specific cellular pathways crucial for cancer cell survival.

Study 1: Antimicrobial Screening

In a comprehensive study assessing the antimicrobial efficacy of various triazole derivatives, it was found that the presence of different substituents on the sulfur atom did not significantly alter the antimicrobial activity. The most active compounds were identified with MIC values indicating robust activity against pathogenic strains .

Study 2: Anticancer Evaluation

Another study investigated a series of triazole-thiol compounds for their anticancer properties. Among these, certain derivatives showed enhanced cytotoxicity against melanoma cells compared to others. The selectivity towards cancer cells suggests a promising avenue for developing targeted cancer therapies .

Comparative Analysis of Biological Activities

| Compound Name | Antimicrobial Activity (MIC μg/mL) | Anticancer Activity (Cell Line) |

|---|---|---|

| 4-(2-methylphenyl)-5-(morpholin-4-yl)-triazole-thiol | 31.25 - 62.5 | IGR39 (Melanoma), MDA-MB-231 |

| S-substituted triazoles | 31.25 - 125 | Varies |

| Other triazole derivatives | Moderate | Varies |

Propriétés

IUPAC Name |

4-(2-methylphenyl)-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4OS/c1-10-4-2-3-5-11(10)17-12(14-15-13(17)19)16-6-8-18-9-7-16/h2-5H,6-9H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPSZLCMUSDOFCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=S)NN=C2N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.